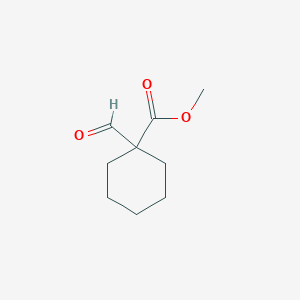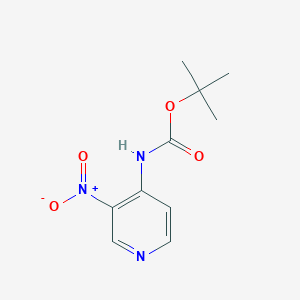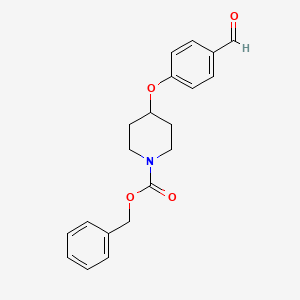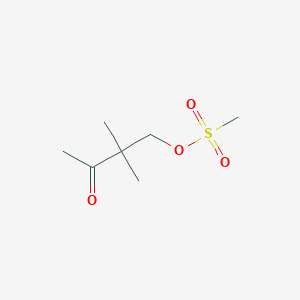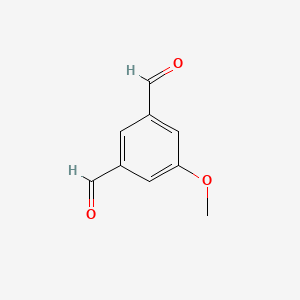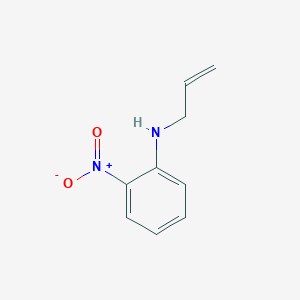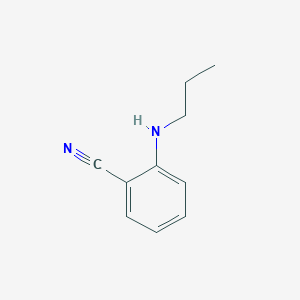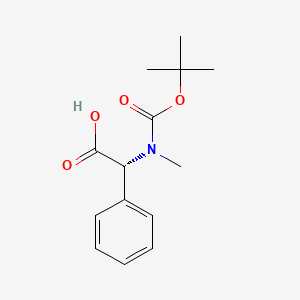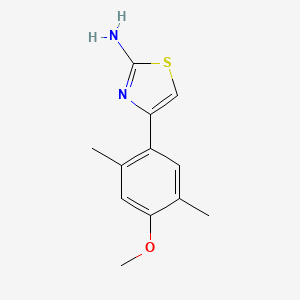
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Wissenschaftliche Forschungsanwendungen
Antifungal Applications
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives demonstrate significant antifungal properties. Studies have shown that certain derivatives of this compound, such as those incorporating pyrimidine heterocyclic rings, exhibit potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in the development of new antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Anti-Cancer Properties
N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which include the structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, have been explored for their anti-inflammatory and anticancer activities. Such derivatives have shown potential as direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases like asthma and rheumatoid arthritis. Additionally, some derivatives have shown potent anti-inflammatory activity, indicating their potential as therapeutic agents (Suh et al., 2012).
Antiangiogenic and Antiproliferative Effects
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine has been studied for its antiangiogenic properties. In silico studies have demonstrated that derivatives of this compound have significant binding energy with VEGFR-2 kinase, suggesting potential as powerful antiangiogenic agents. Furthermore, certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated moderate antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Jafar & Hussein, 2021); (Sun et al., 2017).
Applications in Synthesis of Schiff Bases and Polymers
The 1,3,4-thiadiazole core, closely related to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, has been used in the synthesis of Schiff bases, demonstrating significant DNA protective ability and antimicrobial activity. These compounds also showed cytotoxicity on certain cancer cell lines, suggesting their potential in cancer treatment. Moreover, amine compounds like 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, improving their antibacterial and antifungal activities for potential medical applications (Gür et al., 2020); (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Certain thiazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly in protecting metals like copper. These studies indicate that 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives could be useful in developing new corrosion inhibitors for industrial applications (Farahati et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXEXXVHWOJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424673 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
879053-77-7 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


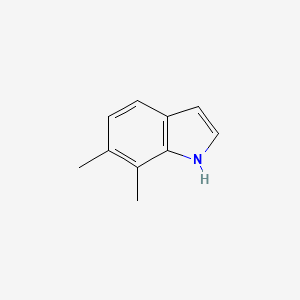
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)

